molecular formula C24H23FN4O3 B12365844 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one

Cat. No.: B12365844
M. Wt: 434.5 g/mol
InChI Key: PKEOAHWNPZDBHV-UHFFFAOYSA-N
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Description

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one is a compound known for its inhibitory activity against poly (ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair processes, and its inhibition has therapeutic potential in cancer treatment, particularly in cancers with defective DNA repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by coupling reactions and cyclization steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one has significant applications in scientific research:

    Chemistry: Used as a model compound to study PARP inhibition and its effects on DNA repair mechanisms.

    Biology: Investigated for its role in cellular processes such as apoptosis, gene amplification, and cell division.

    Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly for cancers with BRCA1 and BRCA2 mutations.

    Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems

Mechanism of Action

The compound exerts its effects by inhibiting the activity of PARP. PARP is a nuclear enzyme that detects and binds to DNA strand breaks, facilitating DNA repair. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP for survival. This mechanism is particularly effective in cancers with defective DNA repair pathways, such as those with BRCA1 or BRCA2 mutations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one is unique due to its specific structural features, such as the cyclopropanecarbonyl group and the fluorine atom, which contribute to its high potency and selectivity as a PARP inhibitor. Its crystalline form also offers advantages in terms of stability and bioavailability .

Properties

Molecular Formula

C24H23FN4O3

Molecular Weight

434.5 g/mol

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16,21H,6-7,9-12,14H2

InChI Key

PKEOAHWNPZDBHV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4C5=CC=CC=C5C(=O)N=N4)F

Origin of Product

United States

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